molecular formula C13H9NO5 B12498876 3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid

3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B12498876
M. Wt: 259.21 g/mol
InChI Key: AOSUZFHFKHDFMW-UHFFFAOYSA-N
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Description

3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid is an organic compound belonging to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 2-nitrophenyl group and a prop-2-enoic acid moiety. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

Chemical Reactions Analysis

3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid can be compared with other similar compounds:

Properties

IUPAC Name

3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSUZFHFKHDFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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